5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it prevents the transition from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis within cells, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The primary result of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction is believed to occur through hydrogen bonding with Leu83, a key residue in the active site of CDK2 .
Cellular Effects
In cellular studies, 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This inhibition is likely due to the compound’s ability to bind to the active site of CDK2 .
Temporal Effects in Laboratory Settings
While specific temporal effects of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine have not been reported, compounds of the pyrazolo[1,5-a]pyrimidine class are generally known for their stability
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is not well-defined. Given its activity against CDK2, it may be localized to regions where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: This compound has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . It is also being explored for its enzymatic inhibitory activity, which could lead to the development of new drugs.
Industry: In the material science industry, this compound is valued for its photophysical properties, making it useful in the development of new materials with specific optical characteristics .
Comparison with Similar Compounds
Comparison: 5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5,7-dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-3-8(11)14-9(13-7)6(4-12-14)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFYPBHNWRYUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3N=C(C=C(N3N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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